molecular formula C29H22N4O3 B13491023 N-(1,4-dibenzoyl-5-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)benzamide

N-(1,4-dibenzoyl-5-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)benzamide

Cat. No.: B13491023
M. Wt: 474.5 g/mol
InChI Key: BYLLXMCWSKPEOZ-UHFFFAOYSA-N
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Description

N-(1,4-dibenzoyl-5-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)benzamide is a complex organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by its unique structure, which includes multiple benzoyl and phenyl groups attached to a triazole ring

Chemical Reactions Analysis

N-(1,4-dibenzoyl-5-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)benzamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and halogenating agents like bromine. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding ketones or aldehydes, while substitution reactions can introduce different functional groups into the triazole ring .

Mechanism of Action

The mechanism of action of N-(1,4-dibenzoyl-5-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)benzamide involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can act as a hydrogen bond acceptor and donor, allowing it to bind to active sites of enzymes and inhibit their activity . This interaction can disrupt various biological pathways, leading to the compound’s antimicrobial and anticancer effects. The phenyl and benzoyl groups also play a role in enhancing the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

N-(1,4-dibenzoyl-5-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)benzamide can be compared to other triazole derivatives such as fluconazole, anastrozole, and voriconazole. These compounds share the triazole ring structure but differ in their specific substituents and biological activities. For example, fluconazole is a well-known antifungal agent, while anastrozole is used as an aromatase inhibitor in cancer treatment . The unique combination of benzoyl and phenyl groups in this compound distinguishes it from these other compounds and contributes to its specific biological properties .

Properties

Molecular Formula

C29H22N4O3

Molecular Weight

474.5 g/mol

IUPAC Name

N-(2,4-dibenzoyl-3-phenyl-3H-1,2,4-triazol-5-yl)benzamide

InChI

InChI=1S/C29H22N4O3/c34-25(21-13-5-1-6-14-21)30-29-31-33(28(36)24-19-11-4-12-20-24)26(22-15-7-2-8-16-22)32(29)27(35)23-17-9-3-10-18-23/h1-20,26H,(H,30,31,34)

InChI Key

BYLLXMCWSKPEOZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2N(C(=NN2C(=O)C3=CC=CC=C3)NC(=O)C4=CC=CC=C4)C(=O)C5=CC=CC=C5

Origin of Product

United States

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